1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Overview
Description
The compound is a complex organic molecule with the molecular formula C31H26FN3O6 . It is also known by the synonym Z19168456 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a cyclopenta[b]quinoline core with various functional groups attached . These include a carbamoylamino group, a dimethoxyphenyl group, and a carboxylate group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 555.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 8 . Its topological polar surface area is 116 Ų .Scientific Research Applications
Synthesis and Structural Insights
The compound 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate, due to its complex structure, is likely involved in the synthesis and study of various cyclopropyl and quinoline derivatives. For instance, research has detailed the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, which involve diastereoselective cyclopropanation reactions. These syntheses contribute to the understanding of the stereochemistry of key compounds, as established through X-ray structural analysis (Yong et al., 2007).
Biological Activity and Applications
Related compounds, particularly those involving cyclopropyl and quinoline structures, have been evaluated for their antibacterial and biological properties. For example, fluoronaphthyridines, which share structural similarities with the compound , have been synthesized and tested for their in vitro and in vivo antibacterial activities. Such compounds have shown potential as therapeutic agents (Bouzard et al., 1992). Additionally, the synthesis and antimicrobial activity of derivatives structurally related to fluoroquinolones, such as 9-cyclopropyl-4-fluoro-6-oxo[1,2,5]thiadiazolo[3,4-h]quinoline-5-carboxylic acid, have been reported. These derivatives represent a new class of antibacterial agents with high activity against a broad panel of bacteria (Al‐Qawasmeh et al., 2009).
Chemical Properties and Reactivity
The chemical reactivity of similar compounds has been explored in various studies. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes indicates potential applications in liquid crystal displays due to their fluorescent properties and good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003). This suggests that the compound could have unique reactivity and potential applications in materials science.
Future Directions
Properties
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)/b16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKCOLUSSILBE-FOWTUZBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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